(Z)-9-Propenyladenine

Catalog No.
S007367
CAS No.
1464851-21-5
M.F
C8H9N5
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-9-Propenyladenine

CAS Number

1464851-21-5

Product Name

(Z)-9-Propenyladenine

IUPAC Name

9-[(Z)-prop-1-enyl]purin-6-amine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2-

InChI Key

ACWCANXGLNLMJB-IHWYPQMZSA-N

SMILES

CC=CN1C=NC2=C(N=CN=C21)N

Canonical SMILES

CC=CN1C=NC2=C(N=CN=C21)N

Isomeric SMILES

C/C=C\N1C=NC2=C(N=CN=C21)N

Description

(Z)-Mutagenic Impurity of Tenofovir Disoproxil is a mutagenic impurity in tenofovir disoproxil fumarate. Tenofovir is an antiretroviral drug known as nucleotide analogue reverse transcriptase (NtART) inhibitor, which blocks reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV.

(Z)-9-Propenyladenine is a chemical compound with the molecular formula C₈H₉N₅. It is structurally characterized by a purine base, adenine, with a propenyl group attached at the 9-position. This compound is noted for its role as a mutagenic impurity found in tenofovir disoproxil fumarate, an antiretroviral medication used in the treatment of HIV and hepatitis B. The presence of (Z)-9-Propenyladenine in pharmaceuticals raises concerns due to its potential mutagenic effects, necessitating careful monitoring in drug formulations .

The primary concern surrounding (Z)-9-Propenyladenine lies in its mutagenic properties. Mutations are alterations in the genetic code that can have various consequences for an organism. Studies have shown that (Z)-9-Propenyladenine can induce mutations in bacterial and mammalian cells []. The exact mechanism by which it exerts this mutagenic effect is still under investigation. However, it's hypothesized that (Z)-9-Propenyladenine might interfere with DNA replication by incorporating itself into the DNA strand during cell division, leading to errors in the genetic code [].

(Z)-9-Propenyladenine is primarily known as a mutagenic impurity found in tenofovir disoproxil fumarate, a medication used to treat HIV and hepatitis B infections []. While (Z)-9-Propenyladenine itself is not a research focus, its presence as a contaminant in pharmaceutical drugs has garnered scientific attention due to its potential safety concerns.

Mutagenicity and Potential Health Risks

Studies have shown that (Z)-9-Propenyladenine exhibits mutagenic properties, meaning it can induce changes in DNA that could lead to cancer [, ]. This raises concerns about the potential long-term health risks associated with exposure to this impurity in tenofovir disoproxil fumarate. However, the actual risks are difficult to quantify due to the low levels of (Z)-9-Propenyladenine typically found in the medication.

Involving adenine derivatives and propenylating agents. This method typically involves multiple steps, including protection-deprotection strategies to ensure selective modification of the adenine structure.
  • Biotechnological Approaches: Enzymatic methods utilizing specific enzymes that can modify nucleobases may also be employed to produce (Z)-9-Propenyladenine in a more environmentally friendly manner.
  • These synthesis routes are crucial for producing (Z)-9-Propenyladenine for research and pharmaceutical applications while ensuring purity and minimizing impurities.

    The biological activity of (Z)-9-Propenyladenine is primarily associated with its mutagenic properties. As a mutagenic impurity in tenofovir disoproxil fumarate, it raises concerns about potential DNA damage and carcinogenic effects. Studies have indicated that exposure to this compound can lead to genetic mutations, which underscores the importance of monitoring its levels in pharmaceutical products .

    Furthermore, the structural similarity to adenine suggests that (Z)-9-Propenyladenine may interact with biological systems similarly to nucleotides, potentially affecting cellular processes such as DNA replication and repair.

    The primary application of (Z)-9-Propenyladenine is as a reference standard in pharmaceutical research and quality control due to its role as a mutagenic impurity. Its presence in formulations necessitates rigorous testing to ensure safety and efficacy. Additionally, its structural properties may make it a candidate for further research into novel therapeutic agents targeting viral infections or cancer .

    Interaction studies involving (Z)-9-Propenyladenine focus on its mutagenic potential and how it interacts with DNA. Research indicates that this compound can form adducts with DNA bases, leading to mutations during replication. Understanding these interactions is vital for assessing the safety profile of tenofovir disoproxil fumarate and similar drugs containing this impurity. Studies often employ techniques such as:

    • Ames Test: To evaluate mutagenicity.
    • Comet Assay: To assess DNA damage.
    • Cell Viability Assays: To determine cytotoxic effects.

    These studies help elucidate the mechanisms by which (Z)-9-Propenyladenine exerts its biological effects.

    (Z)-9-Propenyladenine shares structural similarities with several other compounds, particularly those related to purines and nucleotides. Here are some similar compounds:

    Compound NameStructureKey Characteristics
    AdenineC₅H₅N₅A fundamental nucleobase involved in DNA/RNA synthesis.
    9-MethyladenineC₉H₁₁N₅A methylated derivative of adenine with potential antiviral properties.
    2-AminopurineC₅H₇N₅OAn analog of adenine that exhibits antitumor activity.

    Uniqueness of (Z)-9-Propenyladenine: What sets (Z)-9-Propenyladenine apart from these compounds is its distinct propenyl side chain at the 9-position of the adenine structure, which contributes to its unique biological activity and mutagenic properties. This modification affects how it interacts with biological systems compared to other adenine derivatives.

    XLogP3

    0.8

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    1

    Exact Mass

    175.08579531 g/mol

    Monoisotopic Mass

    175.08579531 g/mol

    Heavy Atom Count

    13

    UNII

    VQV5K3XE3M

    Dates

    Modify: 2023-08-15

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